2-Acetylcyclohexanethione
Description
2-Acetylcyclohexanethione (CAS: 125117-37-5; molecular formula: C₈H₁₂OS) is a cyclic β-thioxo ketone characterized by a cyclohexane ring substituted with acetyl and thione groups at the 2-position. It is synthesized via the acid-catalyzed reaction of 2-acetylcyclohexanone with H₂S, yielding the enethiol tautomer as the dominant product . Key structural features include:
- Tautomerism: The compound exists in equilibrium between the enethiol (1C, with an endocyclic C=C bond) and enol (1D, exocyclic C=C bond) forms. Nuclear magnetic resonance (NMR) studies reveal a strong preference for the enethiol tautomer (δ 6.63 ppm for the chelate proton), attributed to the greater stability of endocyclic double bonds in six-membered rings .
- Spectral Data: The He I photoelectron spectrum and molecular orbital calculations confirm the electronic structure, with ionization energies aligned with the enethiol form .
Properties
CAS No. |
76698-82-3 |
|---|---|
Molecular Formula |
C8H12OS |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
1-(2-sulfanylidenecyclohexyl)ethanone |
InChI |
InChI=1S/C8H12OS/c1-6(9)7-4-2-3-5-8(7)10/h7H,2-5H2,1H3 |
InChI Key |
IMVBDFHGEYAUIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCCC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetylcyclohexanethione can be synthesized through the reaction of cyclohexanone with a secondary amine, such as pyrrolidine, to form an enamine. This enamine then undergoes acylation with acetic anhydride to produce 2-acetylcyclohexanone. The final step involves the substitution of the oxygen atom with a sulfur atom to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. These may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Acetylcyclohexanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group back to a carbonyl group.
Substitution: The sulfur atom in the thione group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 2-Acetylcyclohexanone.
Substitution: Various substituted thiones depending on the nucleophile used.
Scientific Research Applications
2-Acetylcyclohexanethione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-acetylcyclohexanethione involves its interaction with molecular targets through its thione group. The sulfur atom can form strong bonds with metal ions and other electrophiles, making it a potent ligand in coordination chemistry. This interaction can influence various biochemical pathways and enzyme activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic Thio-Ketones
2-Thioacetylcyclohexanone (Compound 2)
- Structure : Contains a thioacetyl group (C=S) adjacent to a ketone on the cyclohexane ring.
- Tautomerism: Prefers the enol tautomer (2D) with a chelate proton signal at δ 15.50 ppm, indicating stabilization of the exocyclic C=C bond due to conjugation with the ketone group .
- Key Difference: Unlike 2-acetylcyclohexanethione, the equilibrium favors the enol form, highlighting the influence of substituent positioning on tautomeric stability.
2-Thioacetylcyclopentanone (Compound 3)
- Structure : A five-membered ring analog.
- Tautomerism: Exhibits mixed tautomerism (δ 10.45 ppm for the chelate proton), reflecting contributions from both enethiol and enol forms. Five-membered rings favor exocyclic C=C bonds, but steric strain modulates the equilibrium .
2-Benzoylcyclopentanethione (Compound 4)
Open-Chain β-Thioxo Ketones
Thioacetylacetone
- Structure : An open-chain β-thioxo ketone (CH₃C(O)CH₂C(S)CH₃).
- Tautomerism: Exists as a rapidly interconverting mixture of (Z)-enol and (Z)-enethiol forms. Solvent polarity significantly shifts the equilibrium (e.g., polar solvents stabilize the enethiol form) .
- Contrast with Cyclic Analogs : The absence of ring strain allows greater solvent-dependent flexibility in tautomeric distribution compared to rigid cyclic systems.
Non-Thio Counterparts
2-Acetylcyclohexanone
- Structure: The non-thio parent compound (C₈H₁₂O₂).
- Reactivity: Lacks the thione group’s nucleophilicity, making it less reactive in sulfur-based substitution reactions. Its enol form is less stabilized (δ ~15.90 ppm for the hydroxyl proton) compared to this compound’s enethiol .
Data Tables
Mechanistic and Stability Insights
- Ring Size Effects : Six-membered rings stabilize endocyclic double bonds (enethiol form), whereas five-membered rings favor exocyclic bonds due to reduced angle strain .
- Substituent Influence: Electron-withdrawing groups (e.g., benzoyl) enhance enethiol stability via resonance, while ketones promote enol tautomerism through conjugation .
- Synthetic Utility: The exclusive formation of this compound (over 2-thioacetylcyclohexanone) in H₂S reactions underscores the thermodynamic control favoring thione placement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
